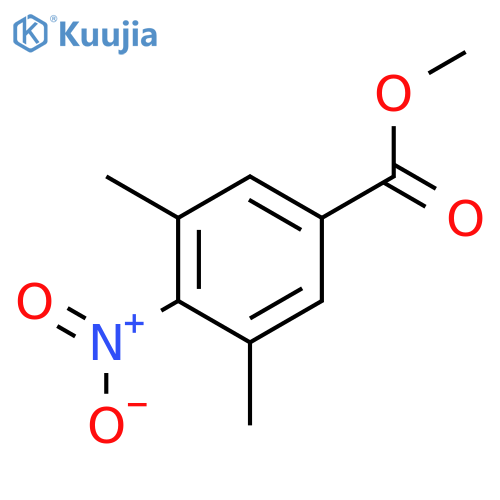

Cas no 3277-04-1 (2,6-dime-4-co2me-nitrobenzene radical)

3277-04-1 structure

商品名:2,6-dime-4-co2me-nitrobenzene radical

2,6-dime-4-co2me-nitrobenzene radical 化学的及び物理的性質

名前と識別子

-

- 2,6-dime-4-co2me-nitrobenzene radical

- 4-Carbomethoxy-2,6-dimethylnitrobenzene

- 3277-04-1

- Methyl3,5-dimethyl-4-nitrobenzoate

- SCHEMBL6963428

- methyl 3,5-dimethyl-4-nitro-benzoate

- MFCD23378859

- Methyl 3,5-dimethyl-4-nitrobenzoate

- Methyl 3,5-dimethyl-4-nitrobenzoate, 95%

- IQUHJQRBKOPNQC-UHFFFAOYSA-N

-

- MDL: MFCD23378859

- インチ: InChI=1S/C10H11NO4/c1-6-4-8(10(12)15-3)5-7(2)9(6)11(13)14/h4-5H,1-3H3

- InChIKey: IQUHJQRBKOPNQC-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(=CC(=C1)C(=O)OC)C)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 209.069

- どういたいしつりょう: 209.069

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 72.1A^2

2,6-dime-4-co2me-nitrobenzene radical 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB569407-250mg |

Methyl 3,5-dimethyl-4-nitrobenzoate, 95%; . |

3277-04-1 | 95% | 250mg |

€362.80 | 2025-02-17 | |

| Alichem | A019097348-1g |

Methyl 3,5-dimethyl-4-nitrobenzoate |

3277-04-1 | 95% | 1g |

375.95 USD | 2021-06-17 | |

| Ambeed | A774449-1g |

Methyl 3,5-dimethyl-4-nitrobenzoate |

3277-04-1 | 95+% | 1g |

$424.0 | 2024-04-20 | |

| Chemenu | CM154577-1g |

methyl 3,5-dimethyl-4-nitrobenzoate |

3277-04-1 | 95% | 1g |

$422 | 2023-01-09 | |

| Cooke Chemical | BD2648748-1g |

Methyl3,5-dimethyl-4-nitrobenzoate |

3277-04-1 | 95+% | 1g |

RMB 2329.60 | 2025-02-20 | |

| 1PlusChem | 1P01DN3T-1g |

METHYL 3,5-DIMETHYL-4-NITROBENZOATE |

3277-04-1 | 95% | 1g |

$585.00 | 2024-05-05 | |

| 1PlusChem | 1P01DN3T-250mg |

METHYL 3,5-DIMETHYL-4-NITROBENZOATE |

3277-04-1 | 95% | 250mg |

$249.00 | 2024-05-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733351-1g |

Methyl 3,5-dimethyl-4-nitrobenzoate |

3277-04-1 | 98% | 1g |

¥3858.00 | 2024-08-02 | |

| Crysdot LLC | CD12083365-1g |

Methyl 3,5-dimethyl-4-nitrobenzoate |

3277-04-1 | 95+% | 1g |

$447 | 2024-07-24 | |

| Alichem | A019097348-10g |

Methyl 3,5-dimethyl-4-nitrobenzoate |

3277-04-1 | 95% | 10g |

$2200.00 | 2023-09-02 |

2,6-dime-4-co2me-nitrobenzene radical 関連文献

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

3277-04-1 (2,6-dime-4-co2me-nitrobenzene radical) 関連製品

- 1955-46-0(Methyl 5-Nitroisophthalate)

- 5471-82-9(Methyl 3-methyl-2-nitrobenzoate)

- 619-50-1(Methyl 4-nitrobenzoate)

- 13290-96-5(Dimethyl 5-nitroisophthalate)

- 7356-11-8(Methyl 4-methyl-3-nitrobenzoate)

- 5292-45-5(Dimethyl nitroterephthalate)

- 21606-04-2(Methyl 3-Nitrophthalate)

- 3113-71-1(3-Methyl-4-nitrobenzoic acid)

- 3816-62-4(Methyl 2-amino-5-nitrobenzoate)

- 618-95-1(Methyl 3-nitrobenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3277-04-1)2,6-dime-4-co2me-nitrobenzene radical

清らかである:99%

はかる:1g

価格 ($):382.0